Remogliflozin

Description

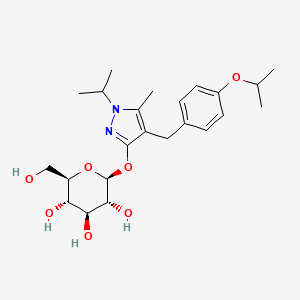

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[5-methyl-1-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]pyrazol-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N2O7/c1-12(2)25-14(5)17(10-15-6-8-16(9-7-15)30-13(3)4)22(24-25)32-23-21(29)20(28)19(27)18(11-26)31-23/h6-9,12-13,18-21,23,26-29H,10-11H2,1-5H3/t18-,19-,20+,21-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSINGUMRKGRYJP-VZWAGXQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)OC2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(C=C3)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(C=C3)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186563 | |

| Record name | Remogliflozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329045-45-6 | |

| Record name | Remogliflozin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329045456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remogliflozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REMOGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13ZPK7A4MJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Remogliflozin etabonate mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Remogliflozin Etabonate

Introduction

This compound etabonate is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), utilized in the management of type 2 diabetes mellitus (T2DM).[1][2] Discovered by Kissei Pharmaceutical and initially developed by GlaxoSmithKline, it represents a significant therapeutic option in the gliflozin class.[3] Unlike many other antidiabetic agents, its mechanism of action is independent of insulin, targeting the renal handling of glucose to achieve glycemic control.[2][4] This document provides a detailed technical overview of the pharmacokinetics, pharmacodynamics, and the underlying molecular mechanism of this compound etabonate, intended for researchers and drug development professionals.

Pharmacokinetics: From Prodrug to Active Metabolites

This compound etabonate is administered as an inactive prodrug to enhance oral bioavailability and is rapidly converted to its active form, this compound.[5][6][7]

Absorption and Conversion: Upon oral administration, the prodrug is rapidly and extensively absorbed (>93%) from the gastrointestinal tract.[1][8] It is then quickly de-esterified by non-specific esterases, likely within the mucosal cells, to yield the active compound, this compound.[6] Maximum plasma concentrations (Tmax) of the active form are typically reached within 0.5 to 1.5 hours in a fasted state.[6] While administration with food may slightly delay Tmax, it does not significantly impact the overall exposure (Cmax or AUC), allowing the drug to be taken without regard to meals.[6]

Distribution and Metabolism: The plasma protein binding for the active this compound is approximately 65%.[8] In systemic circulation, this compound undergoes extensive metabolism. The primary metabolic pathway is through oxidation by cytochrome P450 enzymes, predominantly CYP3A4 with a minor contribution from CYP2C19.[1][2][3] This process leads to the formation of two active metabolites, GSK279782 and GSK333081.[1][3] Following oxidation, the parent drug and its metabolites are further processed via glucuronidation to form inactive glucuronide conjugates.[1][3]

Excretion: The inactive glucuronide conjugates are the primary forms excreted, predominantly through the urine.[1] The pharmacokinetic profile of this compound etabonate is not significantly altered in patients with mild to moderate renal impairment, suggesting that dose adjustments may not be necessary in this population.[9]

Pharmacokinetic Pathway Visualization

References

- 1. ijnrd.org [ijnrd.org]

- 2. This compound Etabonate : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 3. This compound etabonate - Wikipedia [en.wikipedia.org]

- 4. What is the therapeutic class of this compound etabonate? [synapse.patsnap.com]

- 5. What is the mechanism of this compound etabonate? [synapse.patsnap.com]

- 6. This compound Etabonate in the Treatment of Type 2 Diabetes: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound etabonate, in a novel category of selective low-affinity sodium glucose cotransporter (SGLT2) inhibitors, exhibits antidiabetic efficacy in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]

- 9. Pharmacokinetics and Pharmacodynamics of the SGLT2 Inhibitor this compound Etabonate in Subjects with Mild and Moderate Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Pharmacokinetic Profile of Remogliflozin's Active Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of the active metabolites of remogliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2). This document summarizes quantitative data from various clinical studies, details experimental methodologies, and visualizes key metabolic and experimental processes to support further research and development in this area.

Introduction

This compound etabonate is a prodrug that, upon oral administration, is rapidly and extensively converted to its active form, this compound. This compound itself is further metabolized to two active metabolites: GSK279782 and GSK333081. While both are active, the exposure to GSK333081 has been found to be clinically insignificant.[1] Consequently, GSK279782 is considered the major active metabolite, contributing to the overall pharmacological effect of the drug.[1] Understanding the pharmacokinetic properties of both this compound and GSK279782 is crucial for optimizing dosing regimens, predicting drug-drug interactions, and ensuring the safety and efficacy of this therapeutic agent in the management of type 2 diabetes mellitus.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for this compound etabonate (prodrug), this compound (active drug), and its major active metabolite, GSK279782, compiled from various clinical trials involving healthy volunteers and patients with type 2 diabetes mellitus.

Table 1: Single-Dose Pharmacokinetic Parameters in Healthy Indian Volunteers (Fasted State)[1]

| Analyte | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng.hr/mL) | t½ (hr) |

| This compound Etabonate | 100 mg | - | 0.5 - 1.5 | - | 0.4 - 0.7 |

| This compound | 100 mg | - | 0.5 - 1.5 | - | 1.5 - 1.9 |

| GSK279782 | 100 mg | - | 0.5 - 1.5 | - | 2.3 - 3.8 |

| This compound Etabonate | 250 mg | - | 0.5 - 1.5 | - | 0.4 - 0.7 |

| This compound | 250 mg | - | 0.5 - 1.5 | - | 1.5 - 1.9 |

| GSK279782 | 250 mg | - | 0.5 - 1.5 | - | 2.3 - 3.8 |

Note: Specific Cmax and AUC values were not provided in the source for this specific summary table, but ranges for Tmax and half-life were given.

Table 2: Single-Dose Pharmacokinetic Parameters in Healthy Subjects (Dose-Escalation Study)[2]

| Analyte | Dose | Cmax (ng/mL) | Tmax (hr) | AUC(0-∞) (ng.hr/mL) | t½ (hr) |

| This compound | 50 mg | 280 ± 86 | 0.98 (0.75-1.50) | 818 ± 174 | 1.94 ± 0.35 |

| GSK279782 | 50 mg | 61 ± 14 | 1.00 (1.00-2.00) | 330 ± 68 | 2.11 ± 0.44 |

| This compound | 500 mg | 3020 ± 1110 | 1.00 (0.75-1.52) | 8840 ± 2320 | 2.13 ± 0.42 |

| GSK279782 | 500 mg | 550 ± 149 | 1.25 (1.00-2.00) | 3580 ± 880 | 2.45 ± 0.41 |

Values are presented as mean ± SD, except for Tmax which is median (range).

Table 3: Steady-State Pharmacokinetic Parameters in Subjects with Type 2 Diabetes (Co-administered with Metformin)[3]

| Analyte | Dose (this compound Etabonate) | Cmax (ng/mL) | Tmax (hr) | AUC(0-12) (ng.hr/mL) | t½ (hr) |

| This compound | 500 mg BID | 2390 ± 620 | 1.0 (0.5-2.0) | 7110 ± 1730 | 1.9 ± 0.3 |

| GSK279782 | 500 mg BID | 471 ± 117 | 1.5 (0.5-4.0) | 2710 ± 620 | 2.8 ± 0.4 |

Values are presented as mean ± SD, except for Tmax which is median (range).

Table 4: Effect of Food on Single-Dose Pharmacokinetics in Healthy Indian Volunteers[1]

| Analyte | Dose | Parameter | Fed State | Fasted State | Fed/Fasted Ratio |

| This compound | 100 mg | Cmax (ng/mL) | - | - | 0.77 - 1.44 |

| AUC (ng.hr/mL) | - | - | 1.22 - 1.35 | ||

| GSK279782 | 100 mg | Cmax (ng/mL) | - | - | 0.77 - 1.44 |

| AUC (ng.hr/mL) | - | - | 1.22 - 1.35 | ||

| This compound | 250 mg | Cmax (ng/mL) | - | - | 0.81 - 1.12 |

| AUC (ng.hr/mL) | - | - | 1.22 - 1.35 | ||

| GSK279782 | 250 mg | Cmax (ng/mL) | - | - | 0.81 - 1.12 |

| AUC (ng.hr/mL) | - | - | 1.22 - 1.35 |

Note: A slight delay in Tmax from 0.5-1.5 hours in the fasted state to 1.5-3.0 hours in the fed state was observed.[1]

Metabolic Pathways of this compound Etabonate

This compound etabonate undergoes a series of metabolic transformations to yield its active forms and subsequent inactive metabolites. The metabolic cascade is initiated by the de-esterification of the prodrug, followed by cytochrome P450-mediated oxidation and subsequent glucuronidation.

Experimental Protocols

Detailed experimental protocols from the cited clinical trials are often not fully available in published literature. However, based on the descriptions provided in the referenced articles, a generalized experimental workflow for a pharmacokinetic study of this compound can be constructed.

Generalized Protocol for a Single-Dose Pharmacokinetic Study:

-

Subject Recruitment: Healthy volunteers or patients with type 2 diabetes mellitus are recruited based on specific inclusion and exclusion criteria. Informed consent is obtained from all participants.

-

Study Design: A randomized, open-label or double-blind, crossover or parallel-group design is typically employed.

-

Dosing: A single oral dose of this compound etabonate (e.g., 100 mg or 250 mg) or placebo is administered to subjects, often after an overnight fast. For studies investigating food effects, the drug is administered with a standardized high-fat meal.

-

Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose).[2]

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

-

Bioanalytical Method: Plasma concentrations of this compound etabonate, this compound, and GSK279782 are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life (t½).

Conclusion

The pharmacokinetic profile of this compound is characterized by its rapid conversion from the prodrug, this compound etabonate, to the active entity, this compound, and its major active metabolite, GSK279782. Both active moieties exhibit relatively short half-lives, supporting a twice-daily dosing regimen. The metabolism is primarily mediated by CYP3A4 and to a lesser extent by CYP2C19, followed by glucuronidation. Pharmacokinetic parameters are dose-proportional, and the effect of food on overall exposure is not clinically significant, although it may delay the time to maximum concentration. This comprehensive guide provides a valuable resource for researchers and drug development professionals, consolidating key pharmacokinetic data and outlining typical experimental approaches for the continued investigation of this compound and its active metabolites.

References

- 1. This compound Etabonate in the Treatment of Type 2 Diabetes: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety, pharmacokinetics and pharmacodynamics of this compound etabonate, a novel SGLT2 inhibitor, and metformin when co-administered in subjects with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of Remogliflozin Etabonate: From Discovery to a Novel SGLT2 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Remogliflozin etabonate, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, represents a significant advancement in the management of type 2 diabetes mellitus (T2DM).[1][2] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of this innovative therapeutic agent. Through a detailed exploration of its history, experimental protocols, and quantitative data, we aim to offer valuable insights for professionals in the field of drug discovery and development.

Discovery and Development History

The story of this compound etabonate is one of international collaboration and strategic development. The journey began with its discovery by the Japanese pharmaceutical company Kissei Pharmaceutical.[1] Recognizing its potential, GlaxoSmithKline (GSK) licensed the compound in 2002 and initiated a significant clinical development program.[1]

Following a series of Phase I and II trials, GSK discontinued the development in 2009. Subsequently, the rights were acquired by BHV Pharma, a subsidiary of Avolynt.[1] In a strategic partnership, Glenmark Pharmaceuticals collaborated with BHV Pharma to further develop and commercialize the drug.[1] This collaboration led to the first global approval and launch of this compound etabonate in India in 2019 for the treatment of T2DM.[3]

Key Milestones in the Development of this compound Etabonate

Mechanism of Action: Selective SGLT2 Inhibition

This compound etabonate is a prodrug that is rapidly converted to its active form, this compound, in the body.[1] this compound is a highly potent and selective inhibitor of SGLT2, a protein primarily responsible for the reabsorption of glucose in the proximal tubules of the kidneys.[4][5] By inhibiting SGLT2, this compound reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[4][6] This mechanism of action is independent of insulin, making it an effective treatment option across various stages of T2DM.[7]

Signaling Pathway of this compound's Action

References

- 1. This compound Etabonate in the Treatment of Type 2 Diabetes: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BR112019026029A2 - ORAL PHARMACEUTICAL FORMULATIONS OF REMOGLIFLOZINE - Google Patents [patents.google.com]

- 3. Efficacy and Safety of a Combination of this compound Etabonate and Vildagliptin as Fixed Doses in Patients with Type-2 Diabetes Mellitus: A Randomized, Active-Controlled, Double-Blind Study. (FOREVER STUDY) [gavinpublishers.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Efficacy and Safety of this compound Etabonate, a New Sodium Glucose Co-Transporter-2 Inhibitor, in Patients with Type 2 Diabetes Mellitus: A 24-Week, Randomized, Double-Blind, Active-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijnrd.org [ijnrd.org]

- 7. scribd.com [scribd.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Remogliflozin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remogliflozin etabonate is a prodrug of this compound, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2). As a member of the gliflozin class, it represents a significant therapeutic option in the management of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and pharmacodynamics of this compound and its prodrug, this compound etabonate. Detailed experimental protocols and visual representations of key pathways are included to support research and development efforts in this area.

Chemical Structure and Physicochemical Properties

This compound etabonate is chemically designated as ethyl [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-methyl-1-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]pyrazol-3-yl]oxyoxan-2-yl]methyl carbonate. Upon oral administration, it is rapidly converted to its active form, this compound.

Table 1: Chemical and Physicochemical Properties of this compound Etabonate and this compound

| Property | This compound Etabonate | This compound |

| Chemical Formula | C₂₆H₃₈N₂O₉ | C₂₃H₃₄N₂O₇ |

| Molecular Weight | 522.6 g/mol [1] | 450.53 g/mol |

| Appearance | White to off-white powder[2] | Crystalline solid[3] |

| Melting Point | 97-98°C[2] and 98.79°C (by DSC)[4]. Note: Other sources report ranges of 135-138°C and 152-157°C, indicating potential polymorphism or differences in experimental conditions. | Not explicitly found in searches. |

| Solubility | Soluble in methanol, ethanol, and DMSO; insoluble in water.[2] | Soluble in ethanol, DMSO, and dimethylformamide (approx. 30 mg/mL); sparingly soluble in aqueous buffers (approx. 0.5 mg/mL in 1:1 ethanol:PBS pH 7.2).[3] |

| pKa (predicted) | Strongest Acidic: 12.2, Strongest Basic: 1.49[5] | Not explicitly found in searches. |

| logP (predicted) | 3.33[5] | Not explicitly found in searches. |

Mechanism of Action: SGLT2 Inhibition

This compound is a selective inhibitor of SGLT2, a transporter primarily located in the proximal convoluted tubule of the kidney. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By inhibiting SGLT2, this compound reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of plasma glucose levels. This mechanism of action is independent of insulin secretion or sensitivity.

This compound exhibits high selectivity for SGLT2 over SGLT1, the high-affinity sodium-glucose co-transporter found in the small intestine and, to a lesser extent, the kidney. The selectivity ratio of this compound for SGLT2 over SGLT1 is approximately 1:365, which minimizes the risk of gastrointestinal side effects associated with SGLT1 inhibition.[6]

Pharmacokinetics

This compound etabonate is rapidly absorbed and extensively hydrolyzed to its active form, this compound, and another active metabolite, GSK279782.

Table 2: Summary of Pharmacokinetic Parameters of this compound Etabonate and its Metabolites in Healthy Subjects and Patients with Type 2 Diabetes (T2DM)

| Parameter | This compound Etabonate | This compound | GSK279782 (Active Metabolite) |

| Tmax (h) | 0.5 - 1.5[7] | 1.0 - 2.5[8] | 1.5 - 3.0[7] |

| t½ (h) | ~0.4 - 0.7[6] | ~2.0 - 2.3[8] | Not explicitly found. |

| Cmax (ng/mL) | Dose-dependent | 559 (100 mg, T2DM)[9], 1370 (250 mg, T2DM)[9] | Dose-dependent |

| AUC₀-t (ng·h/mL) | Dose-dependent | 1205.1 (100 mg, healthy)[8], 1798 (100 mg, T2DM)[9], 4610 (250 mg, T2DM)[9] | Dose-dependent |

| Protein Binding | Not explicitly found. | ~65%[9] | Not explicitly found. |

| Metabolism | Hydrolysis to this compound | Primarily CYP3A4, minorly CYP2C19[10] | Further metabolism |

| Elimination | - | Primarily renal excretion of metabolites (~93% of dose)[6] | Primarily renal excretion |

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the dose-dependent increase in urinary glucose excretion (UGE). This effect is observed in both healthy individuals and patients with type 2 diabetes.

In a single-dose, dose-escalation study in healthy subjects, 24-hour UGE increased with the dose of this compound etabonate, reaching a plateau at doses of 150 mg and above.[5] A similar dose-dependent increase in UGE was observed in patients with T2DM, with a more pronounced effect due to higher baseline plasma glucose concentrations.[5]

Table 3: Urinary Glucose Excretion (UGE) Following Single Doses of this compound Etabonate

| Population | Dose of this compound Etabonate | 24-hour UGE (g) |

| Healthy Volunteers | 20 mg | ~17.5[6] |

| 50 mg | ~25 | |

| 150 mg | ~35 | |

| 500 mg | ~40.5[6] | |

| 1000 mg | ~40 | |

| Patients with T2DM | 50 mg | ~66.6[6] |

| 500 mg | ~112.6[6] |

Experimental Protocols

SGLT2 Inhibition Assay (Cell-Based)

This protocol describes a general method for assessing the inhibitory activity of compounds against SGLT2 expressed in a mammalian cell line.

Materials:

-

CHO-K1 cells stably expressing human SGLT2 (hSGLT2) or HK-2 cells endogenously expressing SGLT2.[11]

-

Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

-

Fluorescent D-glucose analog, such as 1-N-decanoyl-2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)ethyl]-D-glucopyranosyl-β-D-glucopyranoside (1-NBDG).[11]

-

Test compound (this compound) and reference SGLT2 inhibitor (e.g., dapagliflozin).

-

Multi-well plates (e.g., 96-well black, clear bottom).

-

Fluorescence plate reader.

Procedure:

-

Cell Culture: Maintain the SGLT2-expressing cells in appropriate culture conditions.

-

Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Incubation: Wash the cells with assay buffer. Add the test compound (this compound) at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

Substrate Addition: Add the fluorescent glucose analog (e.g., 1-NBDG) to all wells and incubate for a specific period (e.g., 1-2 hours) at 37°C.

-

Measurement: Stop the uptake by washing the cells with ice-cold assay buffer. Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent probe.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC₅₀ value by fitting the data to a dose-response curve.

Pharmacokinetic Study in Humans (General Protocol)

This protocol outlines a general design for a Phase I clinical trial to assess the pharmacokinetics of an orally administered drug like this compound etabonate.

Study Design:

-

A single-center, open-label, single-dose, crossover, or parallel-group study.[5]

-

Enroll healthy male and/or female subjects.

Inclusion/Exclusion Criteria:

-

Typical inclusion criteria include age within a specific range (e.g., 18-55 years), and a body mass index (BMI) within a healthy range.

-

Exclusion criteria often include a history of significant medical conditions, use of concomitant medications, and abnormal laboratory tests.

Study Procedures:

-

Informed Consent and Screening: Obtain written informed consent from all subjects. Perform screening evaluations, including medical history, physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests.

-

Dosing: After an overnight fast, administer a single oral dose of this compound etabonate with a standardized volume of water.

-

Blood Sampling: Collect serial blood samples into appropriate anticoagulant tubes at predefined time points (e.g., pre-dose, and at multiple intervals up to 24 or 48 hours post-dose).[5]

-

Plasma Processing and Storage: Process the blood samples by centrifugation to obtain plasma. Store the plasma samples at -70°C or below until analysis.

-

Bioanalytical Method: Develop and validate a sensitive and specific bioanalytical method, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of this compound etabonate, this compound, and its major metabolites in plasma.[12][13]

-

Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters from the plasma concentration-time data for each analyte using non-compartmental analysis. Key parameters include Cmax, Tmax, AUC₀-t, AUC₀-inf, and t½.

Clinical Efficacy and Safety

Numerous clinical trials have evaluated the efficacy and safety of this compound etabonate in patients with type 2 diabetes.

-

Phase IIb Studies: A 12-week, randomized, double-blind, placebo- and active-controlled study in drug-naïve T2DM patients demonstrated that this compound etabonate (100, 250, 500, or 1000 mg once daily, or 250 mg twice daily) resulted in statistically significant reductions in HbA1c compared to placebo.[14]

-

Phase III Studies: A 24-week, randomized, double-blind, active-controlled trial in patients with T2DM inadequately controlled on metformin showed that this compound etabonate (100 mg and 250 mg twice daily) was non-inferior to dapagliflozin (10 mg once daily) in reducing HbA1c.

-

Safety Profile: this compound etabonate is generally well-tolerated. The most common adverse events are consistent with the SGLT2 inhibitor class and include genital mycotic infections and urinary tract infections. The incidence of hypoglycemia is low.

Conclusion

This compound etabonate, through its active metabolite this compound, is an effective and well-tolerated SGLT2 inhibitor for the treatment of type 2 diabetes. Its distinct chemical structure and pharmacokinetic profile contribute to its clinical efficacy. This technical guide provides a foundational understanding of its properties and the methodologies used to evaluate them, serving as a valuable resource for researchers and drug development professionals in the field of diabetes and metabolic diseases. Further research to clarify certain physicochemical properties, such as the definitive melting point of the etabonate salt and the full physicochemical profile of the active this compound, would be beneficial for the scientific community.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. ajprd.com [ajprd.com]

- 3. ijcrt.org [ijcrt.org]

- 4. First human dose-escalation study with this compound etabonate, a selective inhibitor of the sodium-glucose transporter 2 (SGLT2), in healthy subjects and in subjects with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Etabonate in the Treatment of Type 2 Diabetes: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. ijbpas.com [ijbpas.com]

- 10. Development of a novel non-radioactive cell-based method for the screening of SGLT1 and SGLT2 inhibitors using 1-NBDG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ymerdigital.com [ymerdigital.com]

- 12. jmpas.com [jmpas.com]

- 13. Randomized efficacy and safety trial of once-daily this compound etabonate for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficacy and Safety of this compound Etabonate, a New Sodium Glucose Co-Transporter-2 Inhibitor, in Patients with Type 2 Diabetes Mellitus: A 24-Week, Randomized, Double-Blind, Active-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Selectivity of Remogliflozin: A Technical Guide to SGLT1 and SGLT2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro selectivity of remogliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). Understanding the selectivity profile of SGLT inhibitors is paramount in drug development for type 2 diabetes, as it delineates the therapeutic window and potential for off-target effects. This document details the quantitative measures of this compound's inhibitory activity against SGLT1 and SGLT2, outlines the experimental methodologies used for these assessments, and provides visual representations of the underlying mechanisms and workflows.

Data Presentation: Quantitative Analysis of SGLT Inhibition

The in vitro potency and selectivity of this compound and other prominent SGLT2 inhibitors are typically determined by measuring their half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) against human SGLT1 and SGLT2. This compound, the active form of the prodrug this compound etabonate, demonstrates a high degree of selectivity for SGLT2 over SGLT1.[1]

| Inhibitor | SGLT1 IC50 (nM) | SGLT2 IC50 (nM) | Selectivity Ratio (SGLT1/SGLT2) |

| This compound | 4520 ± 642 (Ki) | 12.4 ± 0.5 (Ki) | ~365 |

| Canagliflozin | ~650 ± 150 | 2.2 | ~295 |

| Dapagliflozin | ~1400 | 1.0 | ~1400 |

| Empagliflozin | ~8300 | 3.1 | ~2677 |

| Ertugliflozin | 1960 | 0.877 | >2000 |

Table 1: In Vitro SGLT1 and SGLT2 Inhibitory Activities and Selectivity of Various SGLT2 Inhibitors. Data for this compound is presented as Ki values, while data for other inhibitors are IC50 values. The selectivity ratio indicates the fold-selectivity for SGLT2 over SGLT1.

Experimental Protocols: Determining SGLT1 and SGLT2 Inhibition

The determination of SGLT inhibitor selectivity is performed using cell-based assays that measure the uptake of a labeled glucose analogue in cells expressing either human SGLT1 or SGLT2.

Key Experimental Methodologies

1. Cell Line and Transfection:

-

Cell Lines: Mammalian cell lines that do not endogenously express high levels of SGLTs, such as COS-7 (monkey kidney fibroblast-like), HEK293 (human embryonic kidney), or CHO (Chinese hamster ovary) cells, are commonly used.[1][2]

-

Transfection: These cells are transiently or stably transfected with expression vectors containing the full-length cDNA for human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).[2][3] This creates two distinct cell populations, each overexpressing one of the target transporters.

2. Glucose Uptake Assay:

-

Substrate: A non-metabolizable, labeled glucose analogue is used as the substrate for the transport assay. The most common choice is the radiolabeled α-methyl-D-glucopyranoside ([14C]AMG), which is a specific substrate for SGLTs.[2] Non-radioactive fluorescent glucose analogues, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) or 1-NBDG, have also been developed as safer and more convenient alternatives.[4][5]

-

Assay Buffers: Two primary buffers are used to differentiate SGLT-mediated transport from other glucose transport mechanisms:

- Sodium Buffer (Na+): A buffer containing sodium chloride, which is essential for the co-transport of glucose by SGLTs.

- Choline Buffer: A control buffer where sodium chloride is replaced with choline chloride. In the absence of sodium, SGLT-mediated transport is inhibited.

-

Assay Procedure:

- Transfected cells are seeded in multi-well plates and grown to confluence.

- Prior to the assay, cells are washed with a sodium-free buffer to remove any residual sodium.

- Cells are then incubated with the test inhibitor (e.g., this compound) at various concentrations in both sodium and choline buffers for a defined period.

- The labeled glucose analogue ([14C]AMG or a fluorescent analogue) is added to the wells, and the uptake is allowed to proceed for a specific time at 37°C.

- The uptake is terminated by rapidly washing the cells with ice-cold, sodium-free buffer to remove the extracellular labeled substrate.

- The cells are lysed, and the intracellular accumulation of the labeled substrate is quantified. For [14C]AMG, this is done using a scintillation counter. For fluorescent analogues, a fluorescence plate reader is used.

3. Data Analysis and IC50/Ki Determination:

-

The specific SGLT-mediated uptake is calculated by subtracting the uptake in the choline buffer (non-specific uptake) from the uptake in the sodium buffer.

-

The percentage of inhibition for each concentration of the inhibitor is determined relative to the control (no inhibitor).

-

The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of SGLT-mediated glucose uptake, is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

-

The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration used in the assay.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of SGLT2 inhibition by this compound.

Caption: Experimental workflow for SGLT selectivity assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of a novel non-radioactive cell-based method for the screening of SGLT1 and SGLT2 inhibitors using 1-NBDG - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Remogliflozin in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of remogliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). The information presented herein is curated from a range of preclinical studies, offering valuable insights for researchers and professionals involved in the development of novel anti-diabetic and metabolic therapies.

Core Mechanism of Action: SGLT2 Inhibition

This compound etabonate is a prodrug that is rapidly converted to its active form, this compound. This compound selectively inhibits SGLT2, a protein primarily located in the proximal renal tubules responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream. By blocking SGLT2, this compound induces glucosuria, the excretion of glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner. This primary mechanism of action forms the basis of its therapeutic effects in preclinical models of diabetes and related metabolic disorders.

Below is a diagram illustrating the core mechanism of SGLT2 inhibition by this compound in the renal proximal tubule.

Effects on Glucose and Lipid Metabolism

Preclinical studies in various animal models have consistently demonstrated the efficacy of this compound in improving glycemic control and lipid profiles.

Glycemic Control

Oral administration of this compound etabonate leads to a dose-dependent increase in urinary glucose excretion in both mice and rats. This primary pharmacodynamic effect translates to significant reductions in plasma glucose levels and, with chronic treatment, a decrease in glycated hemoglobin (HbA1c).

Table 1: Effects of this compound on Glycemic Parameters in Preclinical Models

| Preclinical Model | Treatment Details | Key Findings | Reference(s) |

| Streptozotocin-induced diabetic rats | Oral administration | Antihyperglycemic effects during oral glucose tolerance test. | |

| db/db mice | Single oral dosage and chronic treatment (6 weeks) | Antihyperglycemic effects in the fed condition; reduced fasting plasma glucose and HbA1c. | |

| High-fat diet-fed Goto-Kakizaki rats | Chronic treatment (8 weeks) | Improved hyperglycemia and hyperinsulinemia. |

Lipid Metabolism

In addition to its effects on glucose, this compound has shown beneficial effects on lipid metabolism, particularly in models of hyperlipidemia and non-alcoholic fatty liver disease (NAFLD).

Table 2: Effects of this compound on Lipid Parameters and NAFLD in Preclinical Models

| Preclinical Model | Treatment Details | Key Findings | Reference(s) |

| High-fat diet-fed Goto-Kakizaki rats | Chronic treatment (8 weeks) | Improved hypertriglyceridemia. | |

| Diet-induced obese male mice (NAFLD model) | 0.01% and 0.03% in chow for 4 weeks | Reduced liver weight by up to 42%; Reduced hepatic triglyceride content by up to 40%; Reduced plasma ALT by 76%; Reduced plasma AST by 48%. |

Signaling Pathways

Beyond its primary mechanism of SGLT2 inhibition, preclinical evidence suggests that this compound exerts protective effects through the modulation of intracellular signaling pathways related to oxidative stress and inflammation.

Antioxidant and Anti-inflammatory Pathways

Studies in models of liver fibrosis have indicated that this compound can activate the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a crucial role in cellular defense against oxidative stress. Concurrently, this compound has been shown to suppress the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway.

The following diagram illustrates the proposed signaling cascade through which this compound may exert its antioxidant and anti-inflammatory effects.

Experimental Protocols

This section provides an overview of key experimental methodologies employed in the preclinical evaluation of this compound.

Animal Models

-

Streptozotocin (STZ)-Induced Diabetic Rats: Diabetes is induced by intraperitoneal or intravenous injection of STZ, a chemical toxic to pancreatic β-cells. A single high dose (e.g., 50-65 mg/kg) is often used to model Type 1 diabetes, while a lower dose combined with a high-fat diet can be used to model Type 2 diabetes.

-

db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and a phenotype resembling Type 2 diabetes. They are a widely used genetic model for studying diabetic complications.

-

High-Fat Diet (HFD)-Fed Goto-Kakizaki (GK) Rats: GK rats are a non-obese model of spontaneous Type 2 diabetes. When fed a high-fat diet, they develop exacerbated hyperglycemia, hyperinsulinemia, and hypertriglyceridemia, making them a relevant model for diet-influenced diabetes.

-

Diet-Induced Obese (DIO) Mice for NAFLD: C57BL/6J mice are commonly fed a high-fat diet (e.g., 45-60% kcal from fat) for an extended period (e.g., 11 weeks) to induce obesity, insulin resistance, and features of NAFLD.

The workflow for a typical preclinical study evaluating this compound in a diet-induced obesity model is depicted below.

Key Experimental Procedures

-

Oral Glucose Tolerance Test (OGTT): After a period of fasting (typically 6-16 hours), a bolus of glucose (e.g., 2 g/kg) is administered orally via gavage. Blood glucose levels are then measured at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) to assess glucose disposal.

-

Measurement of HbA1c: Whole blood is collected, and HbA1c levels are determined using methods such as high-performance liquid chromatography (HPLC), capillary electrophoresis, or enzymatic assays. Commercially available kits are also utilized for rodent samples.

-

Quantification of Liver Triglycerides: Liver tissue is homogenized, and lipids are extracted using organic solvents (e.g., a mixture of hexane and isopropanol). The triglyceride content is then quantified using colorimetric or fluorometric assay kits.

Conclusion

Preclinical studies have robustly demonstrated the pharmacodynamic efficacy of this compound. Its primary mechanism of SGLT2 inhibition leads to significant improvements in glycemic control. Furthermore, this compound exhibits beneficial effects on lipid metabolism and markers of NAFLD, potentially through the modulation of antioxidant and anti-inflammatory signaling pathways. The data from various rodent models support its continued investigation as a therapeutic agent for type 2 diabetes and related metabolic disorders. This guide provides a foundational understanding of the preclinical pharmacodynamics of this compound for researchers and drug development professionals.

Cellular Pathways Modulated by Remogliflozin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remogliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), is an established therapeutic agent for the management of type 2 diabetes mellitus. Its primary mechanism of action involves the reduction of renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[1] However, emerging evidence suggests that the therapeutic effects of this compound extend beyond glycemic control, influencing a network of cellular pathways implicated in inflammation, oxidative stress, and cellular energy homeostasis. This technical guide provides an in-depth analysis of these pathways, presenting quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the key signaling cascades affected by this compound treatment.

Core Mechanism of Action: SGLT2 Inhibition

This compound is the active metabolite of the prodrug this compound etabonate.[2] It competitively inhibits SGLT2 in the proximal renal tubules, demonstrating high affinity and selectivity.

| Parameter | Value | Source |

| Inhibitory Constant (Ki) for SGLT2 | ~12.4 nmol/L | [2] |

| Selectivity Ratio (SGLT1:SGLT2) | 1:365 | [2] |

This selective inhibition of SGLT2 is the cornerstone of this compound's glucose-lowering effect.

Experimental Protocol: SGLT2 Inhibition Assay

A common method to determine the inhibitory potential of compounds like this compound on SGLT2 is a cell-based glucose uptake assay.

Objective: To quantify the inhibition of SGLT2-mediated glucose transport in response to this compound.

Materials:

-

A stable cell line overexpressing human SGLT2 (e.g., CHO or HEK293 cells).

-

A non-metabolizable, radiolabeled glucose analog (e.g., ¹⁴C-α-methyl-D-glucopyranoside, ¹⁴C-AMG) or a fluorescent glucose analog (e.g., 2-NBDG).

-

This compound stock solution.

-

Assay buffer (e.g., Krebs-Ringer-Henseleit buffer).

-

Scintillation counter or fluorescence plate reader.

Procedure:

-

Cell Culture: Culture the SGLT2-expressing cells to confluence in appropriate multi-well plates.

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C.

-

Glucose Uptake: Initiate glucose uptake by adding the assay buffer containing the labeled glucose analog.

-

Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Quantification:

-

For radiolabeled glucose: Measure the radioactivity in the cell lysate using a scintillation counter.

-

For fluorescent glucose: Measure the fluorescence intensity of the cell lysate using a fluorescence plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition at each this compound concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve. The Ki value can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Beyond Glycemic Control: Impact on Intracellular Signaling

Recent studies have illuminated the effects of this compound on key cellular signaling pathways that are often dysregulated in metabolic diseases. These include the AMPK/SIRT1 pathway, the Nrf2 antioxidant response, and inflammatory pathways mediated by NF-κB.

Activation of the AMPK/SIRT1 Pathway

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy metabolism, while Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase involved in cellular stress resistance and longevity. The activation of the AMPK/SIRT1 axis is associated with beneficial metabolic effects, including reduced inflammation and oxidative stress. A preclinical study in a rat model of thioacetamide (TAA)-induced liver fibrosis demonstrated that this compound treatment significantly activates this pathway.

| Parameter | TAA vs. Control | This compound (25 mg/kg) vs. TAA | This compound (50 mg/kg) vs. TAA |

| AMPK | ↓ 71.4% | ↑ 62.2% | ↑ 107.1% |

| p-AMPK | ↓ 69.5% | ↑ 51.7% | ↑ 162% |

| SIRT1 | ↓ 74.7% | ↑ 158.5% | ↑ 249.3% |

Data from a study on TAA-induced liver fibrosis in rats.

Modulation of the Nrf2 Antioxidant Response

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of genes encoding antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH). This compound has been shown to enhance the Nrf2 pathway, thereby bolstering the cellular antioxidant defense system.

| Parameter | TAA vs. Control | This compound (25 mg/kg) vs. TAA | This compound (50 mg/kg) vs. TAA |

| Nrf2 Protein Expression | ↓ 62.7% | ↑ 46.7% | ↑ 103.1% |

| Nrf2 Gene Expression | ↓ 53.8% | ↑ 45.4% | ↑ 77.8% |

| GSH | ↓ 69.1% | ↑ 38.8% | - |

| SOD | ↓ 80.3% | ↑ 229.2% | - |

| MDA (Lipid Peroxidation) | ↑ 359.1% | ↓ 50.2% | - |

Data from a study on TAA-induced liver fibrosis in rats. MDA (malondialdehyde) is a marker of lipid peroxidation.

Experimental Protocol: Western Blot for AMPK and Nrf2

Objective: To determine the protein expression levels of total and phosphorylated AMPK, as well as total and nuclear Nrf2, in response to this compound treatment.

Materials:

-

Tissue or cell lysates from control and this compound-treated samples.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-AMPK, anti-phospho-AMPK (Thr172), anti-Nrf2, and a loading control (e.g., anti-β-actin or anti-GAPDH). For nuclear Nrf2, an anti-Lamin B1 or anti-Histone H3 antibody would be used as a nuclear loading control.

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Protein Extraction: Homogenize tissue or lyse cells in lysis buffer. For nuclear Nrf2, perform nuclear and cytoplasmic fractionation.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody at an optimized dilution overnight at 4°C.

-

Washing: Wash the membrane with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Attenuation of Inflammatory Pathways

Chronic low-grade inflammation is a hallmark of metabolic diseases. Nuclear factor-kappa B (NF-κB) is a key transcription factor that governs the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The study on TAA-induced liver fibrosis also revealed that this compound can suppress the NF-κB inflammatory pathway.

| Parameter | TAA vs. Control | This compound (25 mg/kg) vs. TAA | This compound (50 mg/kg) vs. TAA |

| NF-κB Protein Expression | ↑ 298.5% | ↓ 48.8% | ↓ 67.9% |

| NF-κB Gene Expression | ↑ 669.9% | ↓ 47.5% | ↓ 73.6% |

| TNF-α | ↑ 259.7% | ↓ 33.4% | ↓ 60.4% |

| IL-6 | ↑ 211.9% | ↓ 30.3% | ↓ 58.6% |

Data from a study on TAA-induced liver fibrosis in rats.

Experimental Protocol: ELISA for TNF-α and IL-6

Objective: To quantify the concentration of TNF-α and IL-6 in serum, plasma, or cell culture supernatants from control and this compound-treated samples.

Materials:

-

Commercially available ELISA kits for TNF-α and IL-6.

-

Samples (serum, plasma, or cell culture supernatant).

-

Microplate reader.

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.

-

Coating: If not pre-coated, coat the microplate wells with the capture antibody.

-

Blocking: Block the wells to prevent non-specific binding.

-

Sample and Standard Incubation: Add the standards and samples to the appropriate wells and incubate.

-

Washing: Wash the wells to remove unbound substances.

-

Detection Antibody Incubation: Add the biotin-conjugated detection antibody and incubate.

-

Washing: Repeat the washing step.

-

Enzyme Conjugate Incubation: Add the streptavidin-HRP conjugate and incubate.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add the substrate solution (e.g., TMB) and incubate to allow color development.

-

Stop Reaction: Stop the reaction with the stop solution.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve and calculate the concentration of TNF-α and IL-6 in the samples.

Summary and Future Directions

This compound's therapeutic profile is multifaceted, extending beyond its primary role as an SGLT2 inhibitor. The preclinical data presented herein strongly suggest that this compound actively engages with and modulates key cellular pathways involved in energy metabolism, oxidative stress, and inflammation. The activation of the AMPK/SIRT1/Nrf2 axis and the concomitant inhibition of the NF-κB pathway highlight potential mechanisms through which this compound may confer benefits beyond glycemic control.

For drug development professionals, these findings open avenues for exploring the broader therapeutic applications of this compound in conditions characterized by chronic inflammation and oxidative stress, such as non-alcoholic fatty liver disease (NAFLD) and cardiovascular diseases. For researchers and scientists, further investigation is warranted to fully elucidate the molecular interactions between this compound and these signaling components and to translate these preclinical findings into the clinical setting. Future studies should focus on confirming these effects in human subjects and exploring the long-term clinical implications of these pathway modulations.

References

Remogliflozin Etabonate: A Technical Deep Dive into its Mechanism of Action on Renal Glucose Reabsorption

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of remogliflozin etabonate, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. It delves into the core principles of its effect on renal glucose reabsorption, supported by quantitative data from preclinical and clinical studies. Detailed experimental methodologies are provided to facilitate the understanding and replication of key findings. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to offer a clear and concise representation of the scientific principles and processes involved.

Introduction

This compound etabonate is a prodrug that is rapidly converted in the body to its active form, this compound.[1] this compound is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily located in the proximal convoluted tubule of the kidneys.[2] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1] By inhibiting SGLT2, this compound reduces the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion (UGE) and a subsequent lowering of plasma glucose levels.[1] This insulin-independent mechanism of action makes it an effective therapeutic agent for the management of type 2 diabetes mellitus.[3]

Mechanism of Action: SGLT2 Inhibition

The primary pharmacological effect of this compound is the competitive inhibition of SGLT2. This action directly impacts the process of renal glucose reabsorption, a key contributor to glucose homeostasis.

Signaling Pathway of Renal Glucose Reabsorption via SGLT2

The following diagram illustrates the physiological process of glucose reabsorption in the proximal tubule and the point of intervention by this compound.

Caption: Mechanism of SGLT2-mediated glucose reabsorption and inhibition by this compound.

Quantitative Data

The efficacy and selectivity of this compound have been quantified in various studies. The following tables summarize key data points.

Table 1: Inhibitory Potency of this compound

| Target | Species | Ki (nM) | Reference |

| SGLT2 | Human | 12.4 | [4] |

| SGLT1 | Human | 4520 | [4] |

Ki: Inhibitory constant

Table 2: Pharmacokinetic Parameters of this compound and its Prodrug (Single Dose)

| Compound | Dose | Cmax (ng/mL) | AUC (ng.h/mL) | Tmax (h) | t1/2 (h) | Reference |

| This compound Etabonate | 100 mg | 559 | 1798 | 0.5 - 1.5 | ~0.5 | [3] |

| This compound | 100 mg | - | - | ~1.0 | ~2.0 | [5] |

| This compound Etabonate | 250 mg | 1370 | 4610 | 0.5 - 1.5 | ~0.5 | [3] |

| This compound | 250 mg | - | - | ~1.0 | ~2.0 | [5] |

Cmax: Maximum plasma concentration, AUC: Area under the curve, Tmax: Time to maximum concentration, t1/2: Half-life

Table 3: Clinical Efficacy of this compound Etabonate in Type 2 Diabetes (24 weeks, BID dosing)

| Parameter | 100 mg | 250 mg | Dapagliflozin 10 mg (Active Control) | Reference |

| Change in HbA1c (%) | -0.72 | -0.77 | -0.58 | [3] |

| Change in Fasting Plasma Glucose (mg/dL) | -17.86 | -20.94 | -20.23 | [3] |

| Change in Postprandial Glucose (mg/dL) | -39.2 | -41.5 | -32.4 | [3] |

| Change in Body Weight (kg) | -2.7 | - | - | [2] |

BID: Twice daily

Table 4: Urinary Glucose Excretion (UGE) in Healthy Subjects (24-hour cumulative)

| This compound Etabonate Dose | UGE (mmol) | Reference |

| 20 mg | ~50 | [5] |

| 50 mg | ~150 | [5] |

| 150 mg | ~200 | [5] |

| 500 mg | ~250 | [5] |

| 1000 mg | ~250 | [5] |

Experimental Protocols

The following sections detail the methodologies used to characterize the effects of this compound.

In Vitro SGLT Inhibition Assay

This assay is crucial for determining the inhibitory potency and selectivity of compounds like this compound.

Caption: A generalized workflow for determining SGLT inhibition in vitro.

Detailed Methodology:

-

Cell Culture and Transfection: COS-7 cells, which do not endogenously express SGLTs, are cultured under standard conditions.[2] They are then transiently transfected with plasmids containing the cDNA for either human SGLT1 or SGLT2.[2] Alternatively, human kidney 2 (HK-2) cells, which endogenously express SGLT2, can be used.[6]

-

Inhibitor Incubation: Cultured cells are pre-incubated with varying concentrations of this compound for a specified period.

-

Substrate Addition: A labeled glucose analog, such as the radiolabeled α-methyl-D-glucopyranoside ([14C]-AMG) or the fluorescent 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), is added to the cell culture.[6][7]

-

Uptake Measurement: After a defined incubation time, the uptake of the labeled substrate is stopped, and the cells are washed. The amount of substrate taken up by the cells is quantified. For [14C]-AMG, this is done using a scintillation counter. For 2-NBDG, fluorescence intensity is measured.[6][7]

-

Data Analysis: The inhibition of glucose analog uptake at different concentrations of this compound is used to calculate the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki).

In Vivo Animal Studies

Animal models are instrumental in evaluating the in vivo efficacy and pharmacodynamics of SGLT2 inhibitors.

Caption: A typical workflow for assessing the antidiabetic effects of this compound in a rodent model.

Detailed Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[8]

-

Induction of Diabetes: Type 1 diabetes is often induced by a single intraperitoneal or intravenous injection of streptozotocin (STZ), typically at a dose of 50-65 mg/kg.[8] Diabetes is confirmed by measuring blood glucose levels, with a threshold of >250 mg/dL often used.[8]

-

Treatment: this compound etabonate is administered orally via gavage at various doses. A vehicle control group receives the same volume of the vehicle solution.

-

Monitoring and Sample Collection: Throughout the study, parameters such as body weight, food and water intake, and blood glucose levels are regularly monitored. Urine is collected over 24-hour periods to measure volume and glucose concentration. Blood samples are collected at specified time points to determine plasma glucose and HbA1c levels.

-

Oral Glucose Tolerance Test (OGTT): To assess the effect on postprandial glucose, an OGTT is often performed. After an overnight fast, a baseline blood sample is taken, followed by oral administration of a glucose solution (typically 2 g/kg). Blood samples are then collected at various time points (e.g., 30, 60, 90, and 120 minutes) to measure plasma glucose levels.[9][10]

Human Clinical Trials

Phase III clinical trials are essential for establishing the efficacy and safety of new drugs in the target patient population.

Caption: A representative design of a Phase III clinical trial for this compound etabonate.

Detailed Methodology:

-

Study Design: A randomized, double-blind, active-controlled, parallel-group study is conducted.[1][3]

-

Patient Population: Patients with type 2 diabetes mellitus who are inadequately controlled on a stable dose of metformin (e.g., ≥1500 mg/day) and have an HbA1c level between 7% and 10% are enrolled.[1][3]

-

Treatment Arms: Patients are randomized to receive this compound etabonate (e.g., 100 mg or 250 mg twice daily) or an active comparator such as dapagliflozin (e.g., 10 mg once daily), in addition to their ongoing metformin therapy.[1][3]

-

Efficacy Assessments: The primary efficacy endpoint is typically the change in HbA1c from baseline to the end of the treatment period (e.g., 24 weeks). Secondary endpoints often include changes in fasting plasma glucose, postprandial plasma glucose, and body weight.[1][3]

-

Safety Assessments: Safety and tolerability are monitored throughout the study by recording adverse events, clinical laboratory tests, and vital signs.

Conclusion

This compound etabonate, through its active metabolite this compound, is a potent and selective inhibitor of SGLT2. This mechanism of action effectively reduces renal glucose reabsorption, leading to increased urinary glucose excretion and improved glycemic control in patients with type 2 diabetes. The quantitative data from in vitro, in vivo, and clinical studies robustly support its efficacy and selectivity. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and understanding of this important class of antidiabetic agents.

References

- 1. Efficacy and Safety of this compound Etabonate, a New Sodium Glucose Co-Transporter-2 Inhibitor, in Patients with Type 2 Diabetes Mellitus: A 24-Week, Randomized, Double-Blind, Active-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound etabonate, in a novel category of selective low-affinity sodium glucose cotransporter (SGLT2) inhibitors, exhibits antidiabetic efficacy in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and Safety of this compound Etabonate, a New Sodium Glucose Co-Transporter-2 Inhibitor, in Patients with Type 2 Diabetes Mellitus: A 24-Week, Randomized, Double-Blind, Active-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ndineuroscience.com [ndineuroscience.com]

- 5. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of SGLT2 inhibitor administration on blood glucose level and body weight in type 1 diabetes rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gpb.sav.sk [gpb.sav.sk]

- 9. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. This compound Etabonate in the Treatment of Type 2 Diabetes: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Basic Science of Remogliflozin Etabonate

Introduction

This compound etabonate is a prodrug of this compound, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2][3] SGLT2 is primarily located in the proximal renal tubules and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[4] By inhibiting SGLT2, this compound reduces renal glucose reabsorption and increases urinary glucose excretion (UGE), thereby lowering plasma glucose levels in an insulin-independent manner.[4][5] This unique mechanism of action offers a therapeutic option for the management of type 2 diabetes mellitus (T2DM) with additional benefits such as modest weight loss and blood pressure reduction.[2][6] This technical guide provides a comprehensive overview of the basic science of this compound etabonate, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used for its evaluation.

Mechanism of Action and In Vitro Potency

This compound etabonate is administered as an inactive prodrug to protect the active molecule from degradation by β-glucosidases in the small intestine.[7] Following oral administration, it is rapidly and extensively converted to its active form, this compound.[2] this compound then competitively inhibits SGLT2 in the renal proximal tubules.[1] The glycone portion of the this compound molecule resembles glucose, allowing it to bind to the SGLT2 protein, while the bulky aglycone portion sterically hinders the transporter's function, preventing glucose reabsorption.[1]

Quantitative Data: In Vitro Inhibition and Selectivity

The potency and selectivity of this compound for SGLT2 over SGLT1 are critical for its therapeutic efficacy and safety profile, as SGLT1 inhibition is associated with gastrointestinal side effects.

| Compound | Target | Parameter | Value | Selectivity (SGLT1/SGLT2) | Reference |

| This compound | hSGLT2 | Ki | ~12.4 nmol/L | 365-fold | [1] |

| This compound | hSGLT1 | - | - | [1] | |

| Dapagliflozin | hSGLT2 | IC50 | 1.1 nM | ~1200-fold | [8] |

| Canagliflozin | hSGLT2 | IC50 | 2.2 nM | ~413-fold | [8] |

| Empagliflozin | hSGLT2 | IC50 | 3.1 nM | >300-fold | [8] |

hSGLT1: human sodium-glucose cotransporter 1; hSGLT2: human sodium-glucose cotransporter 2; Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration.

Signaling Pathway: SGLT2 Inhibition in the Proximal Tubule

Pharmacokinetics

This compound etabonate is rapidly absorbed and converted to the active moiety, this compound. Its metabolism is primarily mediated by cytochrome P450 (CYP) 3A4, with minor contributions from CYP2C19, into active metabolites such as GSK279782. Due to a short half-life, twice-daily dosing is typically required.

Quantitative Data: Pharmacokinetic Parameters in Humans

The following table summarizes the pharmacokinetic parameters of this compound etabonate (RE), this compound, and its active metabolite (GSK279782) in Indian patients with T2DM after a single oral dose.

| Parameter | RE (Prodrug) | This compound (Active) | GSK279782 (Active Metabolite) |

| 100 mg Dose | |||

| Cmax (ng/mL) | 12.3 ± 9.3 | 409 ± 141 | 185 ± 50 |

| Tmax (h) | 0.7 ± 0.4 | 1.1 ± 0.5 | 1.9 ± 0.8 |

| AUC0-t (ng·h/mL) | 11.2 ± 6.9 | 1100 ± 320 | 1120 ± 260 |

| t1/2 (h) | 0.5 ± 0.2 | 1.5 ± 0.3 | 2.8 ± 0.5 |

| 250 mg Dose | |||

| Cmax (ng/mL) | 26.2 ± 13.9 | 903 ± 276 | 396 ± 103 |

| Tmax (h) | 0.8 ± 0.3 | 1.2 ± 0.5 | 2.1 ± 0.8 |

| AUC0-t (ng·h/mL) | 27.6 ± 14.9 | 2470 ± 760 | 2510 ± 620 |

| t1/2 (h) | 0.4 ± 0.1 | 1.9 ± 1.1 | 3.8 ± 1.6 |

Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; t1/2: Elimination half-life. Data sourced from a study in Indian patients.[1]

Metabolic Pathway of this compound Etabonate

Clinical Pharmacodynamics and Efficacy

The primary pharmacodynamic effect of this compound is the induction of urinary glucose excretion, leading to improvements in glycemic control. Clinical trials have demonstrated its efficacy in reducing key diabetic parameters.

Quantitative Data: Phase III Clinical Trial Results (24 Weeks)

The following data are from a 24-week, randomized, double-blind, active-controlled study in T2DM patients inadequately controlled on metformin.

| Parameter | This compound 100 mg BID (n=225) | This compound 250 mg BID (n=241) | Dapagliflozin 10 mg QD (n=146) |

| Baseline HbA1c (%) | 8.0 ± 0.7 | 8.0 ± 0.7 | 7.9 ± 0.7 |

| Mean Change in HbA1c (%) | -0.72 ± 0.09 | -0.77 ± 0.09 | -0.58 ± 0.12 |

| Baseline FPG (mg/dL) | 163.4 ± 40.5 | 162.7 ± 39.0 | 160.0 ± 39.8 |

| Mean Change in FPG (mg/dL) | -20.6 ± 2.6 | -22.3 ± 2.5 | -18.2 ± 3.2 |

| Baseline Body Weight (kg) | 77.6 ± 12.8 | 78.4 ± 13.5 | 77.8 ± 12.8 |

| Mean Change in Body Weight (kg) | -2.0 ± 0.2 | -2.4 ± 0.2 | -1.9 ± 0.3 |

Data presented as mean ± standard deviation or mean ± standard error. BID: Twice daily; QD: Once daily; HbA1c: Glycated hemoglobin; FPG: Fasting Plasma Glucose. Data sourced from a Phase III clinical trial.[4]

Experimental Protocols

This section details the methodologies for key experiments used in the evaluation of this compound etabonate.

Protocol 1: In Vitro SGLT2 Inhibition Assay (Fluorescence-Based)

This protocol describes a method for screening SGLT2 inhibitors using a fluorescent glucose analog.[6]

-

Cell Culture: Human kidney proximal tubule cells (HK-2), which endogenously express SGLT2, are cultured in appropriate media and seeded into 96-well plates.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or a vehicle control (DMSO) in a sodium-containing buffer.

-

Glucose Uptake: The fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) amino]-2-deoxy-d-glucose (2-NBDG) is added to each well to initiate glucose uptake.

-

Assay Termination: After a defined incubation period, the uptake is stopped by washing the cells with a cold, sodium-free buffer to remove extracellular 2-NBDG.

-

Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader.

-

Data Analysis: The percentage inhibition of glucose uptake at each compound concentration is calculated relative to the vehicle control. IC50 values are determined by fitting the data to a dose-response curve.

Protocol 2: Measurement of Urinary Glucose Excretion (UGE) in Clinical Trials

This protocol outlines the procedure for quantifying the primary pharmacodynamic effect of SGLT2 inhibitors.[9]

-

Patient Preparation: Subjects are housed in a clinical research unit to ensure controlled conditions and accurate urine collection.

-

Baseline Collection: A 24-hour urine collection is performed prior to drug administration to establish a baseline UGE.

-

Drug Administration: A single or repeated dose of this compound etabonate is administered to the subjects.

-

Timed Urine Collection: Urine is collected over specific intervals post-dose (e.g., 0-4h, 4-8h, 8-12h, 12-24h) for pharmacokinetic/pharmacodynamic modeling. A full 24-hour collection is also performed.

-

Sample Analysis: The total volume of urine for each collection interval is measured. An aliquot from each collection is analyzed for glucose concentration using a validated laboratory method (e.g., glucose oxidase assay).

-

Calculation of UGE: The total amount of glucose excreted in grams per time interval is calculated using the formula: UGE (g) = Urine Glucose Concentration (g/L) × Urine Volume (L)

-

Data Interpretation: The change in UGE from baseline is assessed to determine the pharmacodynamic effect of the drug.

Experimental Workflow: From In Vitro Discovery to Clinical Efficacy

This compound etabonate is a well-characterized SGLT2 inhibitor with a distinct pharmacokinetic profile requiring twice-daily administration. Its mechanism of action, centered on the selective inhibition of renal glucose reabsorption, has been substantiated through rigorous in vitro and in vivo studies. Clinical trials have confirmed its efficacy in improving glycemic control and have provided a wealth of quantitative data to support its therapeutic use. The experimental protocols detailed herein represent standard methodologies for the evaluation of this class of compounds, providing a framework for future research and development in the field of SGLT2 inhibition.

References

- 1. This compound Etabonate in the Treatment of Type 2 Diabetes: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound etabonate, in a novel category of selective low-affinity sodium glucose cotransporter (SGLT2) inhibitors, exhibits antidiabetic efficacy in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SGLT2 transporter, SGLT2 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]

- 4. Efficacy and Safety of this compound Etabonate, a New Sodium Glucose Co-Transporter-2 Inhibitor, in Patients with Type 2 Diabetes Mellitus: A 24-Week, Randomized, Double-Blind, Active-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What clinical trials have been conducted for this compound etabonate? [synapse.patsnap.com]

- 6. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism [mdpi.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Clinical and genetic determinants of urinary glucose excretion in patients with diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Remogliflozin Etabonate

For Research, Scientific, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of Remogliflozin Etabonate, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2). These application notes are intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound etabonate is a prodrug that is rapidly converted to its active form, this compound.[1][2][3] As a member of the SGLT2 inhibitor class of oral antidiabetic agents, it lowers blood glucose levels by inhibiting the reabsorption of glucose in the kidneys, leading to its excretion in the urine.[4][5][6][7] This mechanism of action is independent of insulin, offering a distinct therapeutic approach for managing type 2 diabetes mellitus.[7] The synthesis of this compound etabonate involves a multi-step process, including the formation of a pyrazolone core, followed by O-glycosylation and subsequent functionalization. An efficient synthesis route has been developed, achieving a 39% overall yield from commercially available 4-isopropoxybenzaldehyde.[1][2]

Experimental Protocols

Part 1: Synthesis of 1,2-dihydro-4-[(4-isopropoxyphenyl)methyl]-1-isopropyl-5-methyl-3H-pyrazol-3-one

This part of the protocol focuses on the synthesis of the pyrazolone intermediate.

Step 1: Preparation of Intermediate Compound 5

-

Under Knoevenagel conditions, treat 4-isopropoxybenzaldehyde with methyl acetoacetate to yield compound 17.

-

Perform hydrogenation on the crude product 17 in the presence of a Palladium on carbon (Pd/C) catalyst to obtain compound 5.

Step 2: Carbonyl Group Protection and Hydrolysis

-

Protect the carbonyl group of compound 5 using ethylene glycol to form the crude product 18.

-

Hydrolyze the crude product 18 with aqueous sodium hydroxide (NaOH) in methanol (MeOH) to yield compound 14.

Step 3: Condensation and Deprotection

-

Condense compound 14 with isopropylhydrazine hydrochloride using N,N'-carbonyldiimidazole (TCDI) as a coupling reagent.

-

Perform in situ deprotection of the carbonyl group of the resulting compound 19 in the presence of hydrochloric acid to obtain the desired pyrazolone intermediate 3. This synthetic process from compound 16 (a precursor to 5) can achieve a 65% yield without the isolation of intermediates.[1]

Part 2: O-Glycosylation and Final Product Formation

This section details the glycosylation of the pyrazolone intermediate and the final steps to yield this compound etabonate.

Step 1: O-Glycosylation

-

React the pyrazolone intermediate (3) with 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranosyl bromide (4). This O-glycosylation must be conducted under basic conditions due to the instability of the glycosidic linkage under acidic conditions.[1]

Step 2: Formation of this compound Etabonate

-

To 5-methyl-l-(propan-2-yl)-4-[4-(propan-2-yloxy)benzyl]-lH-pyrazol-3-yl b-D-glucopyranoside, add acetone, 2,6-Lutidine, and Pyridine at room temperature.

-

Cool the reaction mixture to approximately -10 °C with stirring.

-